N-(4-Bromophenyl)-6-nitroquinazolin-4-amine
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Overview
Description
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a double-ring system composed of a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a bromophenyl group at the nitrogen atom and a nitro group at the 6th position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The bromophenyl group is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C, ethanol.
Reduction: m-CPBA, dichloromethane.
Substitution: Thiols, amines, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Reduction: Formation of N-(4-Aminophenyl)-6-nitroquinazolin-4-amine.
Oxidation: Formation of quinazoline N-oxides.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. In the context of anticancer activity, the compound may inhibit key enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with applications in non-small cell lung cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.
Uniqueness
What sets this compound apart from these compounds is its specific substitution pattern, which may confer unique biological activities and selectivity profiles. Its bromophenyl and nitro groups may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable scaffold for further drug development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable candidate for further research and development, particularly in the areas of medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-bromophenyl)-6-nitroquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVZHKYNZHEAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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